2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group, a central hydroxyethyl backbone, and two thiophen-2-yl substituents. Its structural complexity arises from the integration of aromatic (chlorophenoxy, thiophene) and polar (hydroxy, acetamide) moieties, which may confer diverse physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c19-13-5-7-14(8-6-13)23-11-17(21)20-12-18(22,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,22H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXCEUBVAQNIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide or a suitable hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Attachment of Thiophene Rings: The final step involves the reaction of the hydroxyethyl intermediate with thiophene derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds containing thiophene and chlorophenoxy moieties exhibit significant antimicrobial properties. The incorporation of these groups into 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
2. Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in several studies. The presence of hydroxyl groups in the structure may contribute to its ability to modulate inflammatory responses. In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in cell models, suggesting its potential use in treating inflammatory diseases .
3. Anticancer Activity
Recent investigations into the anticancer properties of thiophene derivatives have highlighted their ability to induce apoptosis in cancer cells. The specific structural features of this compound may enhance its interaction with cellular targets involved in cancer progression. Preliminary studies indicate that this compound could inhibit tumor growth in various cancer cell lines .
Agrochemical Applications
1. Pesticidal Properties
The compound's structural components suggest potential utility as a pesticide. Research into similar chlorophenoxy compounds has shown effectiveness against a range of agricultural pests. The unique combination of thiophene and chlorophenoxy groups may provide enhanced activity against insects and fungi, making it a promising candidate for developing eco-friendly pesticides .
2. Herbicidal Activity
There is growing interest in the development of herbicides that are less harmful to the environment. The application of this compound in agricultural settings could target specific weed species while minimizing collateral damage to crops due to its selective mode of action observed in related compounds .
Material Science Applications
1. Conductive Polymers
The incorporation of thiophene units into polymer matrices can enhance electrical conductivity. Research suggests that this compound could be utilized as a monomer for synthesizing conductive polymers used in electronic devices. These materials have applications in organic photovoltaics and flexible electronic circuits .
2. Sensor Development
Due to its chemical properties, this compound could be explored for developing sensors that detect environmental pollutants or biological markers. The functional groups present may allow for specific interactions with target analytes, leading to enhanced sensitivity and selectivity in sensor applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features
The compound’s unique attributes include:
- Di(thiophen-2-yl) groups : Contribute to π-π stacking interactions and electronic effects.
- Hydroxyethyl-acetamide backbone : Facilitates hydrogen bonding and solubility.
Table 1: Structural Comparison with Analogs
Antimycobacterial Potential
Thiophene-containing acetamides (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis . The target compound’s dual thiophene groups may enhance activity by increasing membrane permeability or target affinity compared to mono-thiophene analogs.
Enzyme Inhibition
Compounds with chlorophenoxy-acetamide motifs (e.g., , compounds 25–27) act as 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors, critical in steroid hormone regulation . The target compound’s hydroxyethyl group could modulate enzyme binding, though this requires experimental validation.
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide is a synthetic organic molecule with significant potential in various biological applications. Its structure incorporates a chlorophenoxy moiety linked to a thiophene-diol group, suggesting possible interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₆ClN₁O₃S₂
- Molecular Weight : 393.9 g/mol
- CAS Number : 2034584-77-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor in different biochemical pathways.
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in steroid metabolism, particularly 17β-hydroxysteroid dehydrogenase (17β-HSD). Such inhibition can influence hormone levels and may have implications for conditions like hormone-dependent cancers .
- Anticancer Activity : Preliminary studies indicate that certain analogues of this compound exhibit anticancer properties. For instance, compounds derived from similar structures have shown activity against leukemia cell lines with GI50 values in the nanomolar range .
- G Protein-Coupled Receptors (GPCRs) : The compound's structural features suggest it may interact with GPCRs, which are crucial in many signaling pathways. This interaction could lead to modulation of various physiological responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of 17β-HSD | |
| Anticancer Activity | GI50 = 10 nM against CCRF-CEM | |
| GPCR Modulation | Potential interaction with GPCRs |
Case Study: Anticancer Properties
A study conducted on the structural analogues of this compound found that certain derivatives displayed significant anticancer activity against various cell lines. For example, one derivative exhibited an IC50 value of 700 nM in a biological assay targeting 17β-HSD Type 3, indicating strong inhibitory potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of the chlorophenoxy group is essential for enzyme interaction, while the thiophene moiety contributes to its lipophilicity and potential binding affinity to hydrophobic pockets within target proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typically employed. For example:
Intermediate formation : React 4-chlorophenol with an acylating agent (e.g., chloroacetyl chloride) under basic conditions to form the chlorophenoxy acetamide backbone .
Thiophene coupling : Introduce thiophene rings via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may optimize regioselectivity .
Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; acceptable purity thresholds ≥95% for biological assays .
- Stability : Accelerated stability studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–9) conditions. Monitor degradation via TLC or HPLC .
Q. How can researchers evaluate the basic biological activity of this compound in preliminary assays?
- Methodology :
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity for kinases). IC₅₀ values <10 µM warrant further study .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiophene coupling step, and what factors contribute to variability?
- Methodology :
- Catalyst screening : Compare Pd/Cu catalysts for cross-coupling efficiency. Pd(PPh₃)₄ may improve yields >80% in anhydrous DMF .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates but may increase side reactions.
- Contradiction analysis : Conflicting yields (e.g., 50% vs. 75%) often stem from trace moisture or oxygen sensitivity. Use Schlenk techniques for air-sensitive steps .
Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding with the hydroxyethyl group and π-π stacking with thiophene rings .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentration). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Dose-response validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and orthogonal methods (e.g., SPR for binding affinity) .
Q. What are the key considerations for designing derivatives to improve metabolic stability without compromising activity?
- Methodology :
- Metabolic hotspots : Identify labile groups (e.g., ester linkages) via liver microsome assays. Replace with bioisosteres (e.g., amides) .
- SAR studies : Modify the hydroxyethyl group to a methylsulfone or trifluoromethyl group to enhance lipophilicity and reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
